N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is a benzamide derivative featuring a furan-pyrazine hybrid substituent and a methylthio group at the benzamide’s 3-position. For instance, benzamide derivatives are typically synthesized via coupling reactions between acyl chlorides/activated carboxylic acids and amines under acidic or basic conditions .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23-13-5-2-4-12(10-13)17(21)20-11-14-16(19-8-7-18-14)15-6-3-9-22-15/h2-10H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESCJHWFMLIZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(methylthio)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 341.5 g/mol. The compound features a furan ring, a pyrazine moiety, and a benzamide structure, which contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the effectiveness of these compounds in targeting cancer cells .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to halt the proliferation of cancer cells in both 2D and 3D cultures, with varying efficacy depending on the assay type .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells, leading to programmed cell death .
- Targeting Specific Pathways : Some compounds inhibit key cellular pathways involved in tumor growth, such as Aurora-A kinase and CDK2, which are critical for cell cycle regulation .
Antimicrobial Activity
In addition to anticancer properties, some studies have reported antimicrobial activities associated with pyrazole derivatives. These compounds exhibit varying degrees of effectiveness against bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor activity of several derivatives similar to this compound against HCC827 and NCI-H358 cell lines. The results indicated that certain compounds had IC values as low as 6.26 µM, highlighting their potential as effective anticancer agents .
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of these compounds with DNA. The study found that they predominantly bind within the minor groove of AT-DNA, influencing the structure and function of DNA during replication and transcription . This binding affinity is crucial for their activity as potential chemotherapeutics.
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Prediction : The methylthio group may confer metabolic stability compared to methyl or hydroxyl groups in analogs .
- Synthetic Challenges : Pyrazine-furan coupling may require palladium catalysis, as seen in furan-imidazo[1,2-a]pyrimidine derivatives .
- Toxicity: Structural analogs in are predicted to be non-toxic, suggesting the target compound may share this profile, but experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
